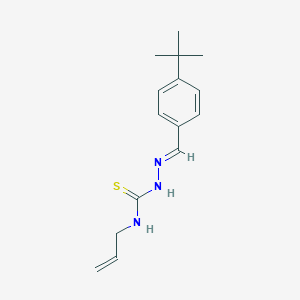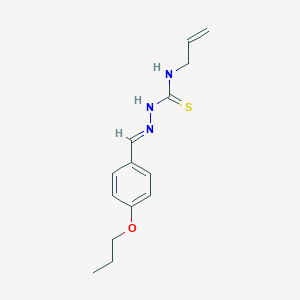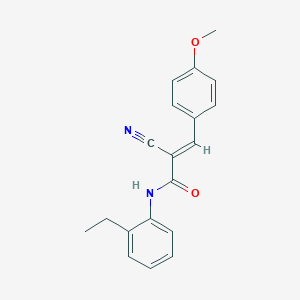
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile, also known as JNK-IN-8, is a small molecule inhibitor that selectively targets the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile selectively inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets, such as c-Jun and ATF-2, which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related genes. In neurons, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile protects against oxidative stress-induced cell death by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes. In inflammation-related diseases, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the JNK pathway.
实验室实验的优点和局限性
The main advantage of using 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile in lab experiments is its high selectivity for the JNK pathway, which allows for precise targeting of this pathway without affecting other MAPK pathways. However, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has some limitations, including its low solubility in water and its relatively low potency compared to other JNK inhibitors, such as SP600125.
未来方向
There are several future directions for the research and development of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. One potential direction is the optimization of its synthesis method to improve its yield and potency. Another direction is the development of more potent and selective JNK inhibitors based on the structure of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. Additionally, further research is needed to investigate the potential therapeutic applications of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile in various diseases, including cancer, neurodegenerative diseases, and inflammation-related diseases.
合成方法
The synthesis of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile involves a multistep process that starts with the reaction of 2-aminonicotinic acid with butylamine to form 2-amino-6-butylaminonicotinic acid. This intermediate is then reacted with acetic anhydride to form the corresponding N-acetyl derivative, which is subsequently treated with sodium cyanide to yield 2-amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. The overall yield of this process is around 10%.
科学研究应用
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been extensively studied in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurodegenerative disease research, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to protect neurons from oxidative stress and prevent the development of Alzheimer's disease. In inflammation research, 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation-related diseases, such as rheumatoid arthritis.
属性
产品名称 |
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile |
|---|---|
分子式 |
C13H14N6 |
分子量 |
254.29 g/mol |
IUPAC 名称 |
2-amino-6-(butylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H14N6/c1-2-3-6-18-13-11(8-16)9(4-5-14)10(7-15)12(17)19-13/h2-4,6H2,1H3,(H3,17,18,19) |
InChI 键 |
HUDRYINPZGCVCT-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
规范 SMILES |
CCCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)


![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)

![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
